molecular formula C14H15NO3 B397912 N-isobutyl-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-84-0

N-isobutyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B397912
CAS No.: 1846-84-0
M. Wt: 245.27 g/mol
InChI Key: BKVFDOZWDVAMFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-isobutyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-isobutyl-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-isobutyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isobutyl and amide groups contribute to its enzyme inhibitory properties and potential therapeutic applications .

Properties

CAS No.

1846-84-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(2-methylpropyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C14H15NO3/c1-9(2)8-15-13(16)11-7-10-5-3-4-6-12(10)18-14(11)17/h3-7,9H,8H2,1-2H3,(H,15,16)

InChI Key

BKVFDOZWDVAMFZ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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